REACTION_CXSMILES
|
Br[C:2](Br)=[CH:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.C([Li])CCC.Cl[C:16]1([C:28]([F:31])([F:30])[F:29])[C:21]2[CH:22]=[C:23]([Cl:26])[CH:24]=[CH:25][C:20]=2[NH:19][C:18](=[O:27])[O:17]1>C1COCC1>[Cl:26][C:23]1[CH:24]=[CH:25][C:20]2[NH:19][C:18](=[O:27])[O:17][C:16]([C:2]#[C:3][C:4]3[O:5][CH:6]=[CH:7][CH:8]=3)([C:28]([F:29])([F:30])[F:31])[C:21]=2[CH:22]=1
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
BrC(=CC=1OC=CC1)Br
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
124 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
4,6-Dichloro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
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Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
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ClC1(OC(NC2=C1C=C(C=C2)Cl)=O)C(F)(F)F
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
after which time it was cooled to -50°
|
Type
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TEMPERATURE
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Details
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to warm to -35° over 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of aqueous ammonium chloride
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Type
|
ADDITION
|
Details
|
this mixture was poured onto water
|
Type
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EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (elution with 15% and 30% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(OC(N2)=O)(C(F)(F)F)C#CC=2OC=CC2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 110.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |